molecular formula C10H13N3 B12958853 5-(tert-Butyl)-1H-benzo[d][1,2,3]triazole

5-(tert-Butyl)-1H-benzo[d][1,2,3]triazole

Cat. No.: B12958853
M. Wt: 175.23 g/mol
InChI Key: JLGADKXBPJXIOQ-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that features a triazole ring fused with a benzene ring and a tert-butyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-nitroaniline with tert-butyl isocyanide, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The tert-butyl group or other substituents on the triazole ring can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(tert-Butyl)-1H-benzo[d][1,2,3]triazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(tert-Butyl)-1H-benzo[d][1,2,3]triazole include other triazole derivatives, such as:

  • 1,2,4-Triazole
  • 1,2,3-Triazole
  • Benzotriazole

Uniqueness

This compound is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

5-tert-butyl-2H-benzotriazole

InChI

InChI=1S/C10H13N3/c1-10(2,3)7-4-5-8-9(6-7)12-13-11-8/h4-6H,1-3H3,(H,11,12,13)

InChI Key

JLGADKXBPJXIOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=NNN=C2C=C1

Origin of Product

United States

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